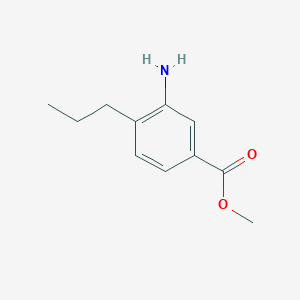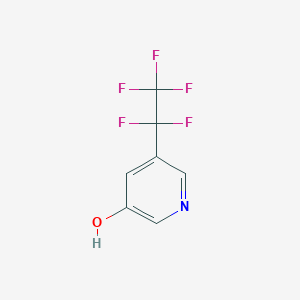![molecular formula C14H23ClN2O2 B13514525 tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride typically involves multiple steps, including amination, reduction, esterification, amino group protection, and condensation. One common synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and amino group protection before the final condensation step . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamate
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrobromide
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydroiodide
Uniqueness
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its bromide or iodide counterparts.
属性
分子式 |
C14H23ClN2O2 |
|---|---|
分子量 |
286.80 g/mol |
IUPAC 名称 |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H |
InChI 键 |
HLWDMGFVUDESMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)




![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
